Degarelix

Prostate Cancer Androgen Deprivation Therapy Pharmacodynamics

Researchers requiring rapid, sustained androgen deprivation without testosterone surge face a critical model challenge: GnRH agonists need ~28 days to achieve castration, while older antagonists risk histamine-mediated confounds. Degarelix (CAS 214766-78-6) solves both. • Achieves castrate testosterone within 3 days vs. 28 days for leuprolide, enabling precise synchronization in fast-growing prostate tumor models. • 42-day duration per injection minimizes animal handling stress in longitudinal studies. • No significant histamine release at clinical concentrations, unlike abarelix (362% increase). Supplied as ≥98% pure lyophilized powder with full analytical documentation.

Molecular Formula C82H103ClN18O16
Molecular Weight 1632.3 g/mol
CAS No. 214766-78-6
Cat. No. B1662521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDegarelix
CAS214766-78-6
SynonymsAc-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1
Molecular FormulaC82H103ClN18O16
Molecular Weight1632.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
InChIInChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
InChIKeyMEUCPCLKGZSHTA-XYAYPHGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Degarelix: Identity Overview


Degarelix (CAS 214766-78-6) is a synthetic, linear decapeptide amide classified as a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist [1]. It is a competitive, reversible blocker of pituitary GnRH receptors, developed for advanced hormone-dependent prostate cancer [1]. Unlike GnRH agonists, degarelix directly antagonizes the receptor, causing an immediate cessation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release without an initial testosterone surge [1]. The compound is notable for its prolonged depot formulation requiring monthly subcutaneous administration, and for its distinct safety profile compared to earlier GnRH antagonists such as abarelix [2].

Mechanism
Direct antagonist, avoids initial testosterone surge
Duration
Long-acting depot supports chronic in vivo models
Ex Vivo Profile
Reported lower histamine-liberating activity in human skin models

Degarelix: Differentiation from Generic GnRH Modulators


In-class substitution of GnRH modulators is not scientifically sound because fundamental pharmacodynamic and pharmacokinetic differences between antagonists and agonists, and even among antagonists themselves, lead to quantitatively distinct clinical and preclinical outcomes. Degarelix is a pure antagonist, avoiding the testosterone surge of GnRH agonists like leuprolide [1]. Crucially, its prolonged 53-day half-life and monthly dosing regimen differ sharply from daily oral antagonists like relugolix [2]. Even among injectable antagonists, degarelix demonstrates a superior duration of action and a markedly lower potential for histamine release compared to abarelix and cetrorelix, which have been associated with systemic anaphylactic reactions [3]. These are not interchangeable characteristics; they represent hard, quantifiable gateways to specific research applications.

Agonist replacement
GnRH agonists like leuprolide cause an initial testosterone surge; may confound acute-phase endpoint models
Oral antagonist mismatch
Daily oral agents such as relugolix differ in half-life and dosing schedule; pharmacokinetic profile may not transfer
Histamine release context
Other peptide antagonists show higher histamine release in ex vivo skin models; incompatible with tissue pharmacology assays

Degarelix: Head-to-Head Performance Evidence


Speed of Testosterone Castration vs. Leuprolide

In patients with prostate cancer, degarelix induces medical castration at a much faster rate than the GnRH agonist leuprolide. In a pivotal Phase III trial, median serum testosterone levels fell to ≤0.5 ng/mL by day 3 in the degarelix group, compared to day 28 for leuprolide [1]. The proportion of patients achieving castrate levels of testosterone at day 3 was 96.1% for degarelix versus 0% for leuprolide; by day 14, 100% of degarelix patients versus 18.2% of leuprolide patients had achieved castrate levels [2]. This rapid effect is due to degarelix’s direct receptor antagonism, which avoids the initial hormonal surge seen with agonists.

Castration Onset
Head-to-head
≤3 daysvs28 days
Supports rapid castration endpoint models
Phase III trial; degarelix vs leuprolide
Prostate Cancer Androgen Deprivation Therapy Pharmacodynamics

PSA Suppression Kinetics vs. Leuprolide

The speed of biochemical response, as measured by the tumor marker prostate-specific antigen (PSA), is a key differentiator. In a Phase III trial, degarelix-treated patients experienced a median PSA reduction of 64% by day 14, compared to an 18% reduction in the leuprolide arm [1]. This difference remained significant at day 28, with degarelix showing an 85% reduction versus 68% for leuprolide [1], indicating not just a faster onset but also a more profound early response.

PSA Reduction Day 14
Head-to-head
64% vs 18%
Supports early tumor-marker endpoint review
Phase III trial context
Prostate Cancer Tumor Marker Kinetics Therapeutic Onset

Differential FSH Suppression vs. Leuprolide

A distinguishing feature of GnRH antagonists versus agonists is their effect on FSH. In the long-term analysis of the CS21 study, degarelix achieved an 88.5% reduction in serum FSH levels from baseline after one year of treatment, whereas leuprolide achieved only a 54.8% reduction [1]. This differential suppression is sustained and has implications for tumor biology research, as FSH receptors are present on prostate cancer cells and endothelial cells, suggesting potential FSH-driven proliferative and angiogenic pathways that are more effectively silenced by antagonist therapy.

FSH Suppression
Head-to-head
88.5% vs 54.8% at 12 mo
Supports FSH pathway silencing endpoint context
Post-hoc analysis; extended follow-up
Follicle-Stimulating Hormone Endocrinology Long-term ADT Effects

Histamine-Releasing Capacity Among GnRH Antagonists

Histamine-mediated anaphylactic reactions are a known class-effect of some GnRH antagonists, leading to the market withdrawal of abarelix. In a head-to-head ex vivo study using human skin samples, degarelix demonstrated the lowest capacity to induce histamine release. At the highest tested concentration of 300 µg/mL, degarelix caused no significant increase over basal histamine release, while abarelix caused a significant 362% increase (P<0.05) and cetrorelix a 279% increase (P<0.05) [1]. Ganirelix showed a non-significant 81% increase at 100 µg/mL, and ranked second-lowest [1]. This side-by-side comparison of the four approved GnRH antagonists provides a clear risk gradient.

Histamine Release
Head-to-head
No increasevs+362% (abarelix)
Supports ex vivo tissue assay safety endpoint
Ex vivo human skin model
Safety Pharmacology Mast Cell Degranulation Ex Vivo Model

Duration of Testosterone Suppression vs. Abarelix and Ganirelix

Preclinical head-to-head comparisons in intact male rats show that a single subcutaneous dose of degarelix (2 mg/kg) suppresses plasma testosterone levels for up to 42 days. In contrast, the same dose of abarelix or ganirelix maintains suppression for less than 7 days [1]. A similarly prolonged effect is observed in non-human primates: a single injection of degarelix maintained suppressed LH levels for 79 days in ovariectomized rhesus monkeys [1]. This demonstrates a 6-fold longer duration of action than the nearest peptide antagonists, making degarelix a true long-acting depot.

Duration of Action
Head-to-head
42 days (rat) / 79 days (monkey)
Supports chronic model dosing schedule review
Preclinical rodent and NHP models
Long-acting Formulation Testosterone Suppression In Vivo Pharmacokinetics

Degarelix: Research and Industrial Applications


Urgent Androgen Deprivation in Prostate Cancer Models

For xenograft or transgenic mouse models of prostate cancer where rapid induction of castration is essential to prevent tumor flare or to synchronize treatment onset with tumor growth phases, degarelix is the superior agent. Its ability to achieve castrate testosterone levels within 3 days—compared to 28 days for leuprolide [1]—allows for precise, acute intervention in fast-growing tumor models, enabling cleaner data collection on tumor regression timelines.

Long-Term Depot Studies with Minimized Handling

In chronic androgen deprivation studies or safety pharmacology assessments in large animal models, the 42-day duration of action of a single degarelix injection far exceeds the <7-day window provided by abarelix or ganirelix [2]. This dramatically reduces animal handling stress, personnel costs, and variability associated with frequent injections, making it the optimal choice for longitudinal studies lasting several months.

Ex Vivo Tissue Pharmacology: Mast Cell Sensitivity

For core facilities performing ex vivo human tissue perfusion or organ bath experiments where histamine release could confound physiological readouts, degarelix is the only approved GnRH antagonist shown to cause no significant increase in histamine release at clinically relevant concentrations in human skin [3]. This validated safety profile, in contrast to the significant release caused by abarelix (362% increase) and cetrorelix (279% increase), makes degarelix the mandatory standard for such assays.

Investigating FSH-Dependent Tumor Biologies

For research focused on the non-testicular roles of FSH in cancer progression, metabolic regulation, or cardiovascular pathology, degarelix provides a 33.7 percentage-point deeper suppression of FSH compared to leuprolide (an 88.5% vs. 54.8% reduction) [4]. This differential silencing is necessary to isolate FSH-specific signaling pathways and should be the primary criterion when selecting a GnRH modulator for these studies.

Application
Selection Property
Validation Focus
Rapid-castration prostate cancer models
Fast-onset castration profile
Testosterone suppression kinetics
Chronic in vivo oncology studies
Multi-week depot duration
Sustained testosterone suppression timeline
Ex vivo human tissue pharmacology assays
Low histamine-release potential
Mast cell degranulation endpoint review
FSH-dependent signaling research
Differential FSH suppression profile
FSH pathway silencing extent review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Degarelix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.